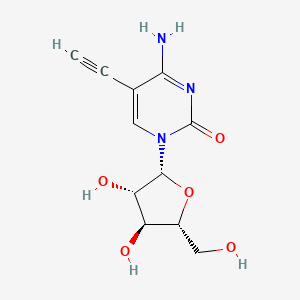

1-Arabinofuranosyl-5-ethynylcytosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74954-66-8 |

|---|---|

Molecular Formula |

C11H13N3O5 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one |

InChI |

InChI=1S/C11H13N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h1,3,6-8,10,15-17H,4H2,(H2,12,13,18)/t6-,7-,8+,10-/m1/s1 |

InChI Key |

NCZFDEBKMUJQQO-BDNRQGISSA-N |

SMILES |

C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

C#CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Synonyms |

1-arabinofuranosyl-5-ethynylcytosine 5-EAC 5-ethynyl-1-beta-D-arabinofuranosylcytosine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Arabinofuranosyl-5-ethynylcytosine (ECyd)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Arabinofuranosyl-5-ethynylcytosine (ECyd), a nucleoside analog with significant potential in therapeutic applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflow and its mechanism of action.

Introduction

This compound, also known as ECyd, is a synthetic pyrimidine nucleoside analog. Structurally, it is characterized by an arabinose sugar moiety instead of the natural ribose or deoxyribose, and an ethynyl group at the 5th position of the cytosine base. These modifications confer unique biochemical properties to the molecule, making it a subject of interest for antiviral and anticancer research. Like many nucleoside analogs, ECyd is believed to exert its biological effects after intracellular phosphorylation to its triphosphate form, which can then interact with and inhibit viral or cellular DNA polymerases. This guide details a plausible synthetic route and purification strategy based on established methods for nucleoside synthesis.

Synthesis of this compound (ECyd)

The synthesis of ECyd can be approached through a multi-step process involving the preparation of a protected arabinofuranosyl donor and a modified cytosine base, followed by their coupling and subsequent deprotection.

Experimental Protocol

Step 1: Protection of Arabinose

The synthesis begins with the protection of the hydroxyl groups of D-arabinose to prevent unwanted side reactions during the subsequent steps. A common strategy is to use acyl or silyl protecting groups.

-

Materials: D-arabinose, Acetic anhydride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Suspend D-arabinose in a mixture of pyridine and DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride to the mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected arabinose.

-

Step 2: Halogenation of Protected Arabinose

The protected arabinose is then converted to a glycosyl halide, which is a reactive species suitable for the coupling reaction.

-

Materials: Protected arabinose, Hydrogen bromide (HBr) in acetic acid.

-

Procedure:

-

Dissolve the protected arabinose in a minimal amount of DCM.

-

Add a solution of HBr in acetic acid and stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash with ice-cold water and saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate to yield the glycosyl bromide.

-

Step 3: Synthesis of 5-Ethynylcytosine

The modified base, 5-ethynylcytosine, is synthesized separately.

-

Materials: Cytosine, N-Iodosuccinimide (NIS), Trimethylsilylacetylene, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (TEA), Dimethylformamide (DMF).

-

Procedure:

-

Iodinate cytosine at the 5-position using NIS in DMF.

-

Isolate the 5-iodocytosine.

-

Perform a Sonogashira coupling between 5-iodocytosine and trimethylsilylacetylene in the presence of a palladium catalyst, CuI, and TEA in DMF.

-

Remove the trimethylsilyl group to yield 5-ethynylcytosine.

-

Step 4: Glycosylation (Coupling Reaction)

The protected glycosyl bromide is coupled with silylated 5-ethynylcytosine.

-

Materials: Protected arabinosyl bromide, Silylated 5-ethynylcytosine, Lewis acid catalyst (e.g., Tin(IV) chloride - SnCl₄), Acetonitrile.

-

Procedure:

-

Silylate 5-ethynylcytosine using a silylating agent like hexamethyldisilazane (HMDS).

-

Dissolve the silylated base and the protected arabinosyl bromide in anhydrous acetonitrile.

-

Add the Lewis acid catalyst dropwise at 0°C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction and extract the protected nucleoside.

-

Step 5: Deprotection

The final step is the removal of the protecting groups to yield ECyd.

-

Materials: Protected ECyd, Methanolic ammonia.

-

Procedure:

-

Dissolve the protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature for 24-48 hours.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound (ECyd).

Purification of this compound (ECyd)

Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is typically employed.

Experimental Protocol

Step 1: Column Chromatography

Initial purification of the crude product is performed using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is commonly used (e.g., starting from 100% DCM and gradually increasing the polarity with MeOH).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude ECyd in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate them.

-

Step 2: High-Performance Liquid Chromatography (HPLC)

For achieving high purity, suitable for biological assays, a final purification step using reversed-phase HPLC is recommended.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 280 nm).

-

Procedure:

-

Dissolve the partially purified product from column chromatography in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Run the gradient elution to separate the target compound from remaining impurities.

-

Collect the peak corresponding to ECyd.

-

Lyophilize the collected fractions to obtain the pure compound.

-

Purification Workflow Diagram

Caption: Purification workflow for obtaining high-purity ECyd.

Quantitative Data

The following table summarizes typical quantitative data expected from the synthesis and purification of ECyd. Please note that these values are illustrative and can vary based on reaction scale and specific conditions.

| Parameter | Value | Method of Analysis |

| Synthesis | ||

| Overall Yield | 15-25% | Gravimetric |

| Purification | ||

| Purity after Column Chromatography | >90% | HPLC |

| Purity after HPLC | >98% | HPLC, NMR |

| Characterization | ||

| Mass Spectrometry (ESI-MS) | [M+H]⁺ expected m/z | ESI-MS |

| ¹H NMR | Consistent with structure | NMR Spectroscopy |

| ¹³C NMR | Consistent with structure | NMR Spectroscopy |

Mechanism of Action

The biological activity of ECyd is dependent on its intracellular conversion to the triphosphate form (ECyd-TP). This active metabolite then acts as a competitive inhibitor of DNA polymerases.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of ECyd.

Description of Mechanism

-

Cellular Uptake: ECyd enters the target cell, which could be a cancer cell or a virus-infected cell.

-

Phosphorylation: Inside the cell, ECyd is sequentially phosphorylated by cellular kinases to its monophosphate (ECyd-MP), diphosphate (ECyd-DP), and finally to the active triphosphate form (ECyd-TP). Deoxycytidine kinase is often the rate-limiting enzyme in this pathway.

-

Inhibition of DNA Polymerase: ECyd-TP, being structurally similar to the natural deoxycytidine triphosphate (dCTP), competes with it for the active site of DNA polymerases.

-

Incorporation and Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar moiety of ECyd can cause steric hindrance and disrupt the normal B-form DNA structure. This can lead to the termination of DNA chain elongation, ultimately inhibiting DNA replication and leading to cell death or inhibition of viral replication.

Conclusion

This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound (ECyd). The detailed protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development. Further optimization of the synthetic route and in-depth biological evaluation are essential to fully elucidate the therapeutic potential of this promising nucleoside analog.

An In-depth Technical Guide to the Mechanism of Action of 1-Arabinofuranosyl-5-ethynylcytosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the nucleoside analog 1-Arabinofuranosyl-5-ethynylcytosine. Capitalizing on its structural and functional similarity to the well-documented anticancer agent Cytarabine (ara-C), this document details its metabolic activation, molecular targets, and cytotoxic effects.

Introduction and Compound Overview

This compound is a synthetic pyrimidine nucleoside analog. It is characterized by an arabinose sugar moiety in place of the natural deoxyribose and an ethynyl group substituted at the 5-position of the cytosine base. This compound belongs to the class of antimetabolites, which are designed to interfere with normal metabolic processes, particularly nucleic acid synthesis.

The mechanism of action of this compound is analogous to that of Cytarabine, a cornerstone of chemotherapy for hematological malignancies. The primary distinction lies in the 5-ethynyl modification, which can serve as a bioorthogonal handle for "click" chemistry, enabling its use as a chemical probe to study DNA synthesis and cellular metabolism.

Core Mechanism of Action: A Multi-Step Process

The cytotoxic effects of this compound are not exerted by the compound itself but by its intracellularly formed active metabolite. The mechanism can be dissected into three key stages: cellular uptake and metabolic activation, inhibition of DNA synthesis, and incorporation into nucleic acids.

Cellular Uptake and Metabolic Activation

This compound enters the cell via nucleoside transporter proteins. Once inside, it undergoes a series of phosphorylation events to be converted into its active triphosphate form. This process is catalyzed by cellular kinases:

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting the parent compound into its 5'-monophosphate derivative.

-

Diphosphorylation: Other cellular kinases further phosphorylate the monophosphate form to a diphosphate.

-

Triphosphorylation: The final phosphorylation step yields the active this compound triphosphate (ECyd-TP).

The efficiency of this activation cascade is a critical determinant of the compound's cytotoxic potential.

Inhibition of DNA Polymerases

The active triphosphate metabolite, ECyd-TP, is a potent inhibitor of DNA synthesis. It acts as a competitive inhibitor of DNA polymerases, particularly DNA polymerase α, with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[1] By binding to the active site of DNA polymerase, ECyd-TP effectively curtails the elongation of the nascent DNA strand. Some studies on the related compound, ara-CTP, indicate that it preferentially inhibits the activity of the synthesome-associated DNA polymerase alpha, while DNA polymerase delta appears to be more resistant.[1]

Incorporation into DNA and Chain Termination

In addition to competitive inhibition, ECyd-TP can be incorporated into the growing DNA strand. The arabinose sugar's 2'-hydroxyl group, which is in a trans position relative to the 3'-hydroxyl group, creates steric hindrance. This altered sugar pucker makes the 3'-hydroxyl group a poor primer for the formation of the next phosphodiester bond, thereby inhibiting further DNA chain elongation.[2] This incorporation disrupts the normal structure of the DNA and can trigger cellular DNA damage responses, ultimately leading to apoptosis.

Quantitative Data (Reference: Cytarabine)

Table 1: Cytotoxicity of Cytarabine (ara-C) in Human Leukemia Cell Lines

| Cell Line | Description | IC50 (nM) | Citation |

| CCRF-CEM | T-lymphoblastoid leukemia | 6.30 | [3] |

| CCRF-HSB-2 | T-cell leukemia | 10.4 | [3] |

| MOLT-4 | T-lymphoblastic leukemia | 10.0 | [3] |

| HL-60 (Resistant) | Promyelocytic leukemia | 400 | [3] |

Table 2: Inhibition of DNA Synthesis by Ara-CTP (in vitro)

| System | Parameter | Value | Citation |

| Synthesome-mediated DNA replication | IC50 | > 10 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of nucleoside analogs like this compound.

Deoxycytidine Kinase (dCK) Activity Assay

This assay is crucial for determining the rate of the initial, rate-limiting step in the metabolic activation of the compound.

Protocol Outline:

-

Principle: A spectrophotometric enzyme-coupled assay is used. The production of ADP by dCK is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The rate of NADH decrease, measured at 340 nm, is proportional to the dCK activity.

-

Reagents: Purified human dCK, ATP, MgCl₂, Tris-HCl buffer, KCl, phosphoenolpyruvate (PEP), pyruvate kinase, lactate dehydrogenase, NADH, and the test compound (this compound).

-

Procedure: a. Prepare a reaction mixture containing buffer, MgCl₂, KCl, PEP, NADH, pyruvate kinase, and lactate dehydrogenase. b. Add varying concentrations of the test compound to the wells of a 96-well plate. c. Add the dCK enzyme to initiate the reaction. d. Start the reaction by adding a fixed concentration of ATP. e. Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine kinetic parameters such as Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

DNA Polymerase Inhibition Assay

This assay quantifies the inhibitory effect of the active triphosphate metabolite on DNA synthesis.

Protocol Outline:

-

Principle: An in vitro assay measures the incorporation of a radiolabeled or fluorescently tagged deoxynucleotide into a synthetic DNA template-primer by a purified DNA polymerase in the presence of the inhibitor (ECyd-TP).

-

Reagents: Purified human DNA polymerase (e.g., polymerase α), a synthetic DNA template-primer (e.g., poly(dA)-oligo(dT)), a mixture of dNTPs, a labeled dNTP (e.g., [³H]-dTTP), reaction buffer (containing Mg²⁺), and the inhibitor (ECyd-TP).

-

Procedure: a. Prepare reaction tubes containing the template-primer, reaction buffer, and a mix of three unlabeled dNTPs. b. Add varying concentrations of the inhibitor (ECyd-TP) and a fixed concentration of the competing natural substrate (dCTP). c. Pre-incubate the mixture at 37°C. d. Initiate the reaction by adding the DNA polymerase and the labeled dNTP. e. Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C. f. Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the DNA. g. Filter the precipitate onto glass fiber filters, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of incorporated radiolabel for each inhibitor concentration. Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value, and if performing kinetic analysis, determine the inhibition constant (Ki) using Dixon or Lineweaver-Burk plots.

Conclusion

This compound acts as a potent cytotoxic agent through a mechanism that is well-established for arabinofuranosyl nucleoside analogs. Its efficacy is dependent on intracellular activation to a triphosphate form, which then targets DNA synthesis through competitive inhibition of DNA polymerases and incorporation into the DNA backbone, leading to chain termination. The presence of the 5-ethynyl group provides an added functionality for its use in research settings as a probe for DNA replication and repair. The provided data on Cytarabine and the detailed experimental protocols offer a solid framework for the continued investigation and development of this and similar compounds.

References

The Dawn of Arabinofuranosyl Nucleosides: A Technical Chronicle of Discovery and Therapeutic Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of arabinofuranosyl nucleosides represents a pivotal moment in medicinal chemistry, challenging established paradigms and paving the way for a new class of therapeutic agents. This technical guide provides an in-depth exploration of the history, discovery, and development of these crucial compounds, with a focus on the foundational natural products and their clinically significant synthetic analogs, cytarabine and vidarabine. We will delve into the seminal experimental work, present key quantitative data, and illustrate the biochemical pathways that underpin their therapeutic efficacy.

The Serendipitous Discovery of Spongonucleosides

The story of arabinofuranosyl nucleosides begins not in a pristine laboratory, but in the turquoise waters of the Caribbean. In the early 1950s, Werner Bergmann and his colleagues were investigating the chemical constituents of the marine sponge, Tethya crypta (formerly Cryptotethya crypta). Their work led to the isolation of two unusual nucleosides: spongothymidine and spongouridine.[1][2] What made these compounds remarkable was the nature of their sugar moiety. Instead of the typical ribose or deoxyribose found in nucleic acids, these nucleosides contained D-arabinose.[3] This discovery was groundbreaking, as it defied the prevailing belief that biological activity was exclusive to nucleosides with ribose or deoxyribose sugars.[3]

Experimental Protocol: Isolation of Spongothymidine and Spongouridine

While the full, detailed protocol is best found in the original 1955 publication by Bergmann and Burke in The Journal of Organic Chemistry, the general procedure involved the following key steps:

-

Extraction: The dried and minced sponge material was exhaustively extracted with a suitable organic solvent, such as ethanol, to isolate the crude mixture of compounds.

-

Purification: The crude extract was then subjected to a series of purification steps. These early techniques likely included fractional crystallization and precipitation to separate the different components of the extract.

-

Characterization: The purified crystalline compounds were then characterized using the analytical methods of the era. This would have included elemental analysis to determine the chemical formula, optical rotation to assess stereochemistry, and ultraviolet (UV) spectroscopy to identify the pyrimidine bases. Through meticulous comparison with known nucleosides, Bergmann and his team were able to deduce the structures of spongothymidine and spongouridine, identifying the novel arabinose sugar.

From Marine Sponge to Cancer Chemotherapy: The Synthesis of Cytarabine (ara-C)

The discovery of naturally occurring arabinosyl nucleosides directly inspired the chemical synthesis of analogs with potential therapeutic applications. The realization that these compounds could act as chain terminators in DNA synthesis led to the exploration of novel nucleotides as anticancer agents.[4] In 1959, Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley, successfully synthesized 1-β-D-arabinofuranosylcytosine, later known as cytarabine or ara-C.[4][5] This synthetic nucleoside analog would go on to become a cornerstone in the treatment of various hematological malignancies. Cytarabine was approved by the US Food and Drug Administration (FDA) in June 1969.[4][5]

Experimental Protocol: Synthesis of Cytarabine

The 1967 paper by Roberts and Dekker in The Journal of Organic Chemistry outlines a convenient synthesis of cytarabine. While the specific details of the 1959 synthesis may differ slightly, the fundamental approach involved the chemical coupling of a protected arabinose derivative with a cytosine derivative. A general representation of this type of synthesis is as follows:

-

Protection of Arabinose: The hydroxyl groups of D-arabinose were protected with a suitable chemical group (e.g., acetyl or benzoyl) to prevent unwanted side reactions, leaving the anomeric carbon available for glycosylation.

-

Activation of the Nucleobase: The cytosine base was typically activated, for example, by silylation, to enhance its nucleophilicity.

-

Glycosylation: The protected arabinose derivative was then coupled with the activated cytosine in the presence of a Lewis acid catalyst to form the N-glycosidic bond.

-

Deprotection: The protecting groups on the arabinose moiety were subsequently removed under specific conditions to yield the final product, cytarabine.

-

Purification: The synthesized cytarabine was then purified, likely through recrystallization or column chromatography, to obtain a highly pure compound for biological testing.

A New Frontier in Antiviral Therapy: The Synthesis of Vidarabine (ara-A)

Following the successful synthesis of cytarabine, researchers turned their attention to creating an adenine-containing arabinosyl nucleoside. In 1960, B. R. Baker and his team at the Stanford Research Institute synthesized 9-β-D-arabinofuranosyladenine, or vidarabine (ara-A).[6] Initially investigated as an anticancer agent, the potent antiviral activity of vidarabine was discovered in 1964 by M. Privat de Garilhe and J. De Rudder.[6] This marked a significant milestone, as vidarabine became the first systemically administered antiviral nucleoside analog licensed for the treatment of systemic herpes virus infections in humans.[6][7]

Experimental Protocol: Synthesis of Vidarabine

The 1960 publication by Baker and his colleagues in the Journal of the American Chemical Society describes the synthesis of vidarabine. The general principles of the synthesis are similar to that of cytarabine, involving the formation of a glycosidic bond between a protected arabinose sugar and an adenine derivative.

-

Preparation of the Glycosyl Halide: A protected arabinose derivative, often with acetyl or benzoyl protecting groups, was converted to a glycosyl halide (e.g., a bromide or chloride) at the anomeric position to make it a good electrophile.

-

Coupling with Adenine: The glycosyl halide was then reacted with a protected adenine derivative in the presence of a catalyst to form the desired β-N-glycosidic bond.

-

Deprotection: The protecting groups on both the sugar and the base were removed in a final step to yield vidarabine.

-

Purification: The final compound was purified using techniques such as recrystallization to obtain pure vidarabine.

Mechanisms of Action: How Arabinofuranosyl Nucleosides Combat Disease

The therapeutic efficacy of both cytarabine and vidarabine stems from their ability to interfere with DNA synthesis. As nucleoside analogs, they are recognized by cellular or viral enzymes and are anabolized into their active triphosphate forms.

Cytarabine: A Potent Anti-leukemic Agent

Cytarabine's primary use is in the treatment of acute myeloid leukemia (AML) and other leukemias.[8] Its mechanism of action involves a multi-step intracellular activation:

-

Cellular Uptake: Cytarabine enters the cell via nucleoside transporters.

-

Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases. The rate-limiting step is the initial phosphorylation to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases yield cytarabine diphosphate (ara-CDP) and the active form, cytarabine triphosphate (ara-CTP).

-

Inhibition of DNA Polymerase: Ara-CTP is a potent competitive inhibitor of DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).

-

DNA Incorporation and Chain Termination: Ara-CTP is also incorporated into the growing DNA strand. The arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance that inhibits the rotation of the phosphodiester bond and prevents further elongation of the DNA chain. This leads to the arrest of DNA replication, particularly during the S phase of the cell cycle, and ultimately induces apoptosis in rapidly dividing cancer cells.[4][8]

Vidarabine: An Effective Antiviral Agent

Vidarabine is effective against DNA viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV).[6] Its antiviral mechanism is also dependent on intracellular phosphorylation to its active triphosphate form, ara-ATP:

-

Phosphorylation: Vidarabine is phosphorylated to vidarabine monophosphate (ara-AMP), diphosphate (ara-ADP), and finally the active triphosphate (ara-ATP) by cellular kinases.

-

Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with deoxyadenosine triphosphate (dATP).

-

Incorporation and Chain Termination: Upon incorporation into the viral DNA, the arabinose sugar of vidarabine prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral DNA chain.[9] This selective inhibition of viral DNA replication is the basis of its therapeutic effect.

Quantitative Data on Arabinofuranosyl Nucleosides

The following tables summarize key quantitative data for cytarabine and vidarabine, providing a basis for comparison of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of Cytarabine and Vidarabine

| Compound | Target | Cell Line/Virus | IC₅₀ | Reference(s) |

| Cytarabine | Anti-leukemic | HL-60 | Varies (nanomolar to micromolar range) | |

| THP-1 | Varies (nanomolar to micromolar range) | |||

| KG-1 | Varies (nanomolar to micromolar range) | [6] | ||

| Primary AML cells | Varies (nanomolar to micromolar range) | [6] | ||

| Vidarabine | Antiviral | Herpes Simplex Virus-1 (HSV-1) | 9.3 µg/mL | [5] |

| Herpes Simplex Virus-2 (HSV-2) | 11.3 µg/mL | [5] |

Table 2: Pharmacokinetic Parameters of Cytarabine and Vidarabine in Humans

| Parameter | Cytarabine | Vidarabine | Reference(s) |

| Administration | Intravenous | Intravenous | [2][8] |

| Plasma Half-life (Initial Phase) | ~10 minutes | Not applicable (rapidly metabolized) | [2] |

| Plasma Half-life (Elimination Phase) | 1-3 hours | ~1.5 hours (as vidarabine), ~3.3 hours (as its metabolite, ara-Hx) | [2][5] |

| Metabolism | Rapidly deaminated to inactive ara-U | Rapidly deaminated to less active ara-Hx | [2][8] |

| Excretion | Primarily renal (as ara-U) | Primarily renal (as ara-Hx) | [2][9] |

| Protein Binding | Low | 24-38% | |

| Clearance | ~134 L/h/m² | ~195 mL/min (at 7.5 mg/kg/day) | [8] |

Note: Pharmacokinetic parameters can vary significantly based on patient population, dosage, and administration route.

Visualizing the Pathways and Discovery Process

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the activation of arabinofuranosyl nucleosides and the logical workflow from their discovery to clinical application.

Caption: Intracellular activation pathway of arabinofuranosyl nucleosides.

References

- 1. Clinical Pharmacokinetics of Cytarabine Formulations | springermedicine.com [springermedicine.com]

- 2. imcr.uzh.ch [imcr.uzh.ch]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of a Cytosine Analogue: An In-depth Guide to the Uptake and Metabolism of 1-Arabinofuranosyl-5-ethynylcytosine (ECyd)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of the nucleoside analogue 1-Arabinofuranosyl-5-ethynylcytosine (ECyd), a compound of significant interest in antiviral and anticancer research. While direct experimental data for ECyd is limited, this document synthesizes the well-established mechanisms of structurally similar and clinically relevant arabinofuranosyl nucleoside analogues, such as Cytarabine (Ara-C) and Fazarabine (Ara-AC), to construct a predictive model for ECyd's cellular pharmacology. This guide details the key transporters involved in cellular entry, the enzymatic cascade leading to its active triphosphate form, and its ultimate incorporation into nucleic acids, which underlies its therapeutic action. Detailed experimental protocols for studying these processes are provided, alongside quantitative data from analogous compounds to serve as a benchmark for future ECyd-specific research.

Introduction

Nucleoside analogues represent a cornerstone of chemotherapy and virotherapy. Their structural resemblance to endogenous nucleosides allows them to hijack cellular metabolic pathways, leading to the inhibition of DNA or RNA synthesis and subsequent cell death or viral replication arrest. This compound (ECyd) is a promising pyrimidine analogue characterized by an arabinose sugar moiety and an ethynyl group at the 5th position of the cytosine base. Understanding its cellular uptake and metabolic fate is paramount for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This guide will delineate the anticipated cellular journey of ECyd, from plasma membrane transport to its ultimate cytotoxic action.

Cellular Uptake: Crossing the Membrane Barrier

The entry of nucleoside analogues like ECyd into target cells is a critical first step and is mediated by specialized membrane transporter proteins. The primary transporters responsible for the influx of cytidine analogues are the human Equilibrative Nucleoside Transporters (hENTs) and, to a lesser extent, the human Concentrative Nucleoside Transporters (hCNTs).

-

Equilibrative Nucleoside Transporters (hENTs): These transporters, primarily hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient. This process does not require energy and is a major pathway for the uptake of many clinically used nucleoside analogues.

-

Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient, actively accumulating them within the cell.

The specific affinity of ECyd for these transporters has yet to be fully characterized, but based on data from similar arabinosyl nucleosides, it is highly probable that hENT1 is a key player in its cellular uptake.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for a typical radiolabeled nucleoside analogue uptake assay.

Metabolic Activation: The Phosphorylation Cascade

Once inside the cell, ECyd must be converted into its active triphosphate form, ECyd-TP, to exert its cytotoxic effects. This is a multi-step process catalyzed by a series of intracellular kinases.

-

Monophosphorylation: The initial and rate-limiting step is the conversion of ECyd to ECyd-monophosphate (ECyd-MP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) . The efficiency of this step is a critical determinant of the drug's activity, and downregulation or mutation of dCK is a common mechanism of resistance to nucleoside analogues.

-

Diphosphorylation: ECyd-MP is subsequently phosphorylated to ECyd-diphosphate (ECyd-DP) by pyrimidine monophosphate kinase (UMP-CMPK).

-

Triphosphorylation: Finally, ECyd-DP is converted to the active ECyd-triphosphate (ECyd-TP) by nucleoside diphosphate kinases (NDPKs).

The triphosphate metabolite, ECyd-TP, is the pharmacologically active species that can then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.

Signaling Pathway of ECyd Metabolism

Caption: Metabolic activation pathway of this compound (ECyd).

Quantitative Data from Analogue Compounds

The following tables summarize key quantitative parameters for the metabolism of Fazarabine (ara-AC), a close structural analogue of ECyd. These values can serve as a useful reference for designing and interpreting experiments with ECyd.

Table 1: Cellular Concentrations of Fazarabine (ara-AC) Metabolites in CEM/0 Cells [1]

| Metabolite | Peak Concentration (µM) | Time to Peak (hours) |

| ara-ACTP | 50.6 ± 23 | 4 |

| ara-ACMP/DP | ~10-fold lower than ara-ACTP | Not specified |

| Cells were incubated with 0.25 µM of [3H]ara-AC. |

Table 2: Kinetic Parameters of Fazarabine (ara-AC) for Deoxycytidine Kinase (dCK) [2]

| Substrate | Km (µM) | Relative Vmax (%) |

| Fazarabine | 55 | 310 |

| Compared to the natural substrate deoxycytidine (dCyd). |

Experimental Protocols

Nucleoside Analogue Uptake Assay

This protocol is adapted for determining the cellular uptake of a radiolabeled nucleoside analogue like [³H]-ECyd.

-

Cell Culture: Seed cells (e.g., a relevant cancer cell line) in 24-well plates and grow to 80-90% confluency.

-

Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Uptake Initiation: Add the uptake buffer containing a known concentration of [³H]-ECyd to each well. For competition assays, co-incubate with a known transporter inhibitor (e.g., dipyridamole for hENTs).

-

Time Course: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., in pmol/mg protein).

Determination of Intracellular ECyd-Triphosphate Concentration by LC-MS/MS

This protocol outlines a method for quantifying the active triphosphate metabolite.

-

Cell Treatment: Incubate cultured cells with a known concentration of ECyd for various durations.

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solution (e.g., 60% methanol) and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the soluble metabolites.

-

Dry the supernatant under a vacuum or nitrogen stream.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable HPLC column (e.g., a C18 column with an ion-pairing reagent).

-

Use a gradient elution to separate the different phosphorylated forms of ECyd.

-

Detect and quantify ECyd-TP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor-to-product ion transition for ECyd-TP must be determined.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Deoxycytidine Kinase (dCK) Activity Assay

This is a luminescence-based assay to measure the kinase activity responsible for the first phosphorylation step of ECyd.

-

Enzyme Source: Prepare cell lysates from the cells of interest. The dCK can be partially purified using anion-exchange chromatography if necessary.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing ATP, a dCK substrate (either ECyd or a standard substrate like deoxycytidine), and the cell lysate.

-

Kinase Reaction: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes). The dCK in the lysate will consume ATP as it phosphorylates the substrate.

-

ATP Measurement: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent will lyse the cells (if not already lysed) and generate a luminescent signal that is proportional to the amount of remaining ATP.

-

Data Analysis: The dCK activity is inversely proportional to the luminescent signal. A decrease in luminescence compared to a no-substrate control indicates dCK activity. The activity can be quantified by comparing the signal to a standard curve of known ATP concentrations.

Conclusion

The cellular uptake and metabolic activation of this compound are complex, multi-step processes that are crucial for its therapeutic activity. Based on the extensive research on related arabinofuranosyl nucleoside analogues, it is predicted that ECyd is taken up by cells via hENTs, and subsequently phosphorylated by deoxycytidine kinase and other cellular kinases to its active triphosphate form. This active metabolite then acts as a fraudulent substrate for DNA polymerases, leading to the inhibition of DNA synthesis and cell death. The experimental protocols and comparative quantitative data provided in this guide offer a robust framework for the detailed investigation of ECyd's cellular pharmacology, which will be essential for its future clinical development.

References

The Cellular Activation of 1-Arabinofuranosyl-5-ethynylcytosine: A Technical Guide to its Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular phosphorylation of 1-Arabinofuranosyl-5-ethynylcytosine (ECyd), a potent ribonucleoside analog with significant anticancer activity. The activation of ECyd is a critical determinant of its therapeutic efficacy, and a thorough understanding of this process is essential for ongoing research and drug development. This document details the enzymatic cascade responsible for the conversion of ECyd to its active triphosphate form, outlines the downstream signaling events that lead to apoptosis, and provides adaptable experimental protocols for studying this metabolic pathway.

The Phosphorylation Pathway of ECyd

The cytotoxic effect of ECyd is dependent on its intracellular conversion to the active 5'-triphosphate metabolite, 3'-ethynylcytidine 5'-triphosphate (ECTP). This multi-step phosphorylation is catalyzed by a series of cellular kinases.

Initial Phosphorylation: The first and rate-limiting step in the activation of ECyd is its conversion to 3'-ethynylcytidine 5'-monophosphate (ECMP). This reaction is primarily catalyzed by Uridine-cytidine kinase 2 (UCK2) .[1] UCK2 is known to phosphorylate a variety of uridine and cytidine nucleoside analogs, making it a key enzyme in the activation of several anticancer and antiviral prodrugs.[2] Deoxycytidine kinase (dCK), another important enzyme in nucleoside salvage pathways, is also a potential contributor to ECyd's initial phosphorylation, given its known role in activating other cytidine analogs.[3][4]

Second Phosphorylation: The subsequent conversion of ECMP to 3'-ethynylcytidine 5'-diphosphate (ECDP) is likely carried out by UMP-CMP kinase (CMPK) . This enzyme is responsible for phosphorylating uridine and cytidine monophosphates to their respective diphosphates and is also implicated in the activation of other nucleoside analog prodrugs.[5][6][7]

Final Phosphorylation: The final and crucial step is the phosphorylation of ECDP to the active ECTP. This is catalyzed by nucleoside-diphosphate kinases (NDPKs) .[8][9] NDPKs exhibit broad substrate specificity, facilitating the transfer of a phosphate group from ATP to various nucleoside diphosphates to generate their corresponding triphosphates.[8][10]

The overall phosphorylation cascade is depicted in the following diagram:

Quantitative Data on ECyd Phosphorylation

While the enzymatic pathway for ECyd phosphorylation has been established, specific quantitative data, such as enzyme kinetics and intracellular metabolite concentrations, are not extensively reported in the literature. The following tables summarize the known information about the key enzymes involved and provide a template for the types of quantitative data that are crucial for a comprehensive understanding of ECyd activation.

Table 1: Key Enzymes in the Phosphorylation of ECyd

| Phosphorylation Step | Enzyme | Substrate(s) | Product(s) | Cellular Location |

| ECyd → ECMP | Uridine-cytidine kinase 2 (UCK2)[1] / Deoxycytidine kinase (dCK) | ECyd, ATP | ECMP, ADP | Cytoplasm |

| ECMP → ECDP | UMP-CMP kinase (CMPK)[5][6] | ECMP, ATP | ECDP, ADP | Cytoplasm |

| ECDP → ECTP | Nucleoside-diphosphate kinase (NDPK)[8][9] | ECDP, ATP | ECTP, ADP | Cytoplasm, Mitochondria |

Table 2: Representative Enzyme Kinetic Parameters for Nucleoside Kinases (General)

Note: Specific kinetic data for ECyd are not currently available in the literature. The values below are illustrative for natural substrates and other analogs to provide context.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Human UCK2 | Uridine | 4-6x higher affinity than UCK1 | Higher than UCK1 | [2] |

| Human UCK2 | Cytidine | 4-6x higher affinity than UCK1 | Higher than UCK1 | [2] |

| Human dCK | Deoxycytidine | Varies | Varies | [3][4] |

| Human UMP-CMP Kinase | UMP | Substrate inhibition > 0.2 mM | - | [11] |

| Human UMP-CMP Kinase | CMP | Substrate inhibition > 0.2 mM | - | [11] |

| Human NDPK | Various NDPs | 2-3 fold faster dephosphorylation than phosphorylation | - | [12] |

Table 3: Framework for Intracellular Concentration of ECyd and its Metabolites

Note: Experimental determination of these values is necessary for specific cell lines and treatment conditions.

| Metabolite | Expected Intracellular Concentration Range |

| ECyd | Dependent on extracellular concentration and cell permeability |

| ECMP | Expected to be a transient intermediate |

| ECDP | Expected to be a transient intermediate |

| ECTP | Accumulates as the active metabolite |

Downstream Signaling and Mechanism of Action

The active metabolite, ECTP, exerts its cytotoxic effects by targeting RNA synthesis. ECTP acts as a competitive inhibitor of RNA polymerase I, leading to a shutdown of ribosomal RNA (rRNA) synthesis.[12] This inhibition of RNA synthesis triggers a downstream cascade of events culminating in apoptosis.

A key mediator in this apoptotic pathway is RNase L , an endoribonuclease that is activated in response to the cessation of robust RNA synthesis.[8][9][12] Activated RNase L leads to the degradation of cellular RNAs, including 28S rRNA.[8][12] The activation of RNase L further propagates the apoptotic signal, leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and a subsequent decrease in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.[9][12]

The following diagram illustrates the proposed signaling pathway leading to apoptosis:

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the phosphorylation of ECyd. These protocols are based on established methods for analyzing nucleoside analogs and can be adapted for ECyd.

In Vitro Kinase Assay for ECyd Phosphorylation

This protocol describes a general method to determine if a purified kinase (e.g., UCK2, dCK) can phosphorylate ECyd.

Objective: To measure the enzymatic conversion of ECyd to ECMP by a specific kinase.

Materials:

-

Purified recombinant human UCK2 or dCK

-

ECyd

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (for radioactive detection) or a non-radioactive kinase assay kit

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Phosphorimager or scintillation counter (for radioactive detection)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of ECyd, and the purified kinase.

-

Initiate Reaction: Start the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold methanol or by heating.

-

Analysis:

-

Radioactive TLC: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate ECyd from ECMP. Visualize and quantify the radiolabeled ECMP using a phosphorimager.

-

HPLC: Analyze the reaction mixture by HPLC to separate and quantify the formation of ECMP.

-

-

Data Analysis: Calculate the rate of ECMP formation to determine the enzyme's activity towards ECyd. For kinetic analysis, vary the concentration of ECyd and ATP to determine Km and Vmax values.

Quantification of Intracellular ECyd and its Phosphorylated Metabolites by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of ECyd, ECMP, ECDP, and ECTP from cultured cells.

Objective: To measure the intracellular concentrations of ECyd and its phosphorylated metabolites in cells treated with ECyd.

Materials:

-

Cultured cells

-

ECyd

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 60% methanol

-

Cell scrapers

-

Centrifuge

-

Lyophilizer

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

-

Mobile phase (e.g., ion-pairing reagent like tributylamine in an appropriate buffer)

-

ECyd, ECMP, ECDP, and ECTP analytical standards

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with ECyd at various concentrations and for different time points.

-

Metabolite Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold 60% methanol to the plate and scrape the cells.

-

Collect the cell suspension and centrifuge at high speed at 4°C to pellet the cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation: Lyophilize the supernatant to dryness and reconstitute in a suitable volume of the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate the metabolites using a gradient elution on a C18 column.

-

Detect and quantify ECyd and its phosphorylated metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each analyte need to be determined using analytical standards.

-

-

Data Analysis: Generate a standard curve for each metabolite using the analytical standards. Calculate the intracellular concentration of each metabolite based on the standard curve and normalize to the cell number or total protein content.[13][14][15][16]

Conclusion

The phosphorylation of ECyd is a complex, multi-step process that is essential for its anticancer activity. While the key enzymes involved have been identified, further research is needed to fully elucidate the kinetics and regulation of this pathway. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular metabolism of ECyd and to identify factors that may influence its activation and therapeutic efficacy. A deeper understanding of ECyd phosphorylation will undoubtedly contribute to the optimization of its clinical use and the development of novel therapeutic strategies.

References

- 1. A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. Structural basis for substrate promiscuity of dCK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for substrate promiscuity of dCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 11. Reaction of human UMP-CMP kinase with natural and analog substrates. | Semantic Scholar [semanticscholar.org]

- 12. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Toxicity of 1-Arabinofuranosyl-5-ethynylcytosine (ECyd): A Technical Guide

Disclaimer: Direct in vivo stability and toxicity data for 1-Arabinofuranosyl-5-ethynylcytosine (ECyd) are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the well-established characteristics of its parent compound, 1-β-D-arabinofuranosylcytosine (cytarabine or ara-C), and other closely related nucleoside analogs. The experimental protocols and potential metabolic pathways described herein are based on standard methodologies for evaluating this class of compounds.

Introduction

This compound (ECyd) is a synthetic nucleoside analog of cytarabine (ara-C). As a member of the arabinofuranosylcytosine family, its biological activity is anticipated to be mediated through its influence on DNA synthesis, making it a compound of interest for researchers in oncology and virology. The in vivo stability and toxicity profile of ECyd are critical parameters for its potential therapeutic development. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the expected in vivo behavior of ECyd based on analogous compounds and outlining standard experimental protocols for its evaluation.

Core Concepts: Stability, Metabolism, and Toxicity of Nucleoside Analogs

The in vivo efficacy and safety of nucleoside analogs like ECyd are governed by their metabolic activation, stability, and subsequent toxicological effects.

Metabolic Activation: For ara-C and its analogs to exert their cytotoxic effects, they must be intracellularly phosphorylated to their active triphosphate form. This process is initiated by deoxycytidine kinase (dCK). The resulting this compound triphosphate (ECydTP) would then compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases.

Inactivation and Stability: The primary route of inactivation for ara-C is deamination by cytidine deaminase (CDA) to the inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U). The stability of ECyd in vivo will likely be influenced by its susceptibility to CDA. Modifications at the 5-position of the pyrimidine ring can alter the rate of deamination.

Toxicity: The toxicity of nucleoside analogs is often linked to their mechanism of action—inhibition of DNA synthesis. This typically results in dose-limiting toxicities in rapidly dividing tissues, such as the bone marrow and the gastrointestinal tract.

Quantitative Data on Related Arabinoside Analogs

While specific data for ECyd is unavailable, the following tables summarize key in vivo and in vitro parameters for the parent compound, ara-C, and a related analog, 1-β-D-arabinofuranosyl-5-azacytosine (Fazarabine or Ara-AC). This information provides a comparative baseline for anticipating the properties of ECyd.

Table 1: In Vitro Cytotoxicity of Arabinoside Analogs

| Compound | Cell Line | Assay Type | IC50 / Effect | Citation |

| Ara-C | Molt-4 (T-lymphoblastic) | Clonogenic Survival (24h) | 50% reduction at 3 x 10⁻⁸ M | [1] |

| Ara-AC | Molt-4 (T-lymphoblastic) | Clonogenic Survival (24h) | 50% reduction at 10⁻⁷ M | [1] |

| Ara-AC | CCRF/CEM (lymphoid) | IC50 | 0.25 µM | [2] |

Table 2: Stability and Metabolism of Arabinoside Analogs

| Compound | Parameter | Value | Conditions | Citation |

| Ara-AC | Chemical Half-life (t½) | 12 hours | 37°C in phosphate-buffered saline | [1] |

| Ara-AC | Deamination by CDA | Not significantly deaminated | Compared to Ara-C | [1] |

| Ara-AC | Peak Triphosphate Metabolite | 50.6 ± 23 µM | 4h post-incubation with 0.25 µM Ara-AC in CEM cells | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vivo stability and toxicity of ECyd.

In Vivo Maximum Tolerated Dose (MTD) and Toxicity Study

Objective: To determine the maximum tolerated dose and identify the primary target organs of toxicity for ECyd in a murine model.

Methodology:

-

Animal Model: Use 6-8 week old BALB/c mice, with equal numbers of males and females.

-

Dose Escalation: Administer ECyd via intraperitoneal (i.p.) injection once daily for five consecutive days. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25, 50, 100, 200 mg/kg).

-

Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur). Body weight should be recorded daily.

-

Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or mortality.

-

Histopathology: At the end of the study (or upon euthanasia due to toxicity), collect major organs (bone marrow, spleen, liver, kidneys, gastrointestinal tract) for histopathological analysis to identify target organs of toxicity.

-

Blood Analysis: Collect blood samples for complete blood counts (CBC) to assess hematological toxicity.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of ECyd in a murine model.

Methodology:

-

Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

-

Drug Administration: Administer a single intravenous (i.v.) bolus dose of ECyd (at a dose below the MTD).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and a deaminase inhibitor (e.g., tetrahydrouridine).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of ECyd and its potential primary metabolite (the ara-U analog) in plasma.

-

Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

In Vitro Metabolic Stability Assay

Objective: To assess the stability of ECyd in the presence of liver microsomes to predict its metabolic clearance.

Methodology:

-

Incubation: Incubate ECyd (at a final concentration of 1 µM) with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer containing a NADPH-regenerating system at 37°C.

-

Time Points: Take aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound (ECyd).

-

Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental frameworks relevant to the study of ECyd.

Caption: Proposed metabolic activation and inactivation pathway of ECyd.

Caption: General experimental workflow for preclinical evaluation of ECyd.

References

- 1. Studies on biologically active nucleosides and nucleotides. 5. Synthesis and antitumor activity of some 2,2'-anhydro-1-(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine salts and 2,2'-anhydro-1-(3'-O-acyl-beta-D-arabinofuranoxyl)cytosine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA and RNA of human lymphoid CEM/0 and CEM/dCk(-) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cellular Processes: A Technical Guide to 1-Arabinofuranosyl-5-ethynylcytosine (Ara-EC) as a Bioorthogonal Chemical Reporter

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1-Arabinofuranosyl-5-ethynylcytosine (Ara-EC) as a bioorthogonal chemical reporter for the precise labeling and analysis of nucleic acids in living systems. By providing a comprehensive overview of its biochemical properties, detailed experimental protocols, and data presentation, this guide serves as a vital resource for researchers seeking to harness the power of bioorthogonal chemistry in their studies of cellular metabolism, drug efficacy, and molecular biology.

Introduction to Bioorthogonal Chemistry and Ara-EC

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions involve pairs of mutually reactive functional groups that are abiotic in nature. A bioorthogonal chemical reporter, such as Ara-EC, is a molecule containing one of these functional groups that can be metabolically incorporated into a specific biomolecule of interest.

This compound (also known as 5-Ethynyl-1-β-D-arabinofuranosylcytosine or EAC) is a synthetic nucleoside analog of cytidine. It possesses an ethynyl group at the 5-position of the cytosine base, which serves as a bioorthogonal handle. This alkyne group can be specifically and efficiently reacted with an azide-containing probe through a "click" reaction, allowing for the detection and visualization of the labeled biomolecules. Structurally similar to the well-known anticancer drug Cytarabine (Ara-C), Ara-EC's arabinose sugar moiety influences its metabolic fate and incorporation into nucleic acids.

Biochemical Properties and Performance Data

The utility of a bioorthogonal reporter is contingent on its efficient metabolic incorporation, minimal perturbation of the biological system, and effective participation in the subsequent bioorthogonal reaction. While specific quantitative data for Ara-EC's labeling efficiency and click chemistry kinetics are not extensively documented in publicly available literature, we can infer its properties from studies on its synthesis and biochemical evaluation, as well as from data on related nucleoside analogs.

Table 1: Summary of Biochemical Properties and Performance Metrics for Ara-EC and Related Analogs

| Parameter | This compound (Ara-EC/EAC) | 5-Ethynyluridine (EU) (for comparison) | Source |

| Cytotoxicity | No inhibition of in vitro growth of leukemia L1210 and HeLa cells at 100 µM.[1] | Widely used, but can exhibit toxicity at higher concentrations or with prolonged exposure. | [1] |

| Metabolic Incorporation | Incorporated into nucleic acids. Phosphorylated by viral thymidine kinases.[1] | Efficiently incorporated into newly transcribed RNA. | |

| Resistance to Deamination | Resistant to the action of dCR-CR deaminase (rate of deamination is ~2% that of dCR).[1] | Not applicable. | [1] |

| Substrate for Kinases | Poor substrate for dCR kinase.[1] | Phosphorylated by cellular uridine-cytidine kinases. | [1] |

Experimental Protocols

The successful application of Ara-EC as a bioorthogonal reporter relies on a series of well-defined experimental procedures. These include the metabolic labeling of cells, followed by the click chemistry reaction to conjugate a probe of interest (e.g., a fluorophore or a biotin tag) to the incorporated Ara-EC.

Metabolic Labeling of Nascent Nucleic Acids with Ara-EC

This protocol describes the general procedure for incorporating Ara-EC into the nucleic acids of cultured mammalian cells.

Materials:

-

This compound (Ara-EC)

-

Cell culture medium appropriate for the cell line of interest

-

Mammalian cell line of interest

-

Phosphate-buffered saline (PBS)

-

Cell fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Plate the mammalian cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Ara-EC Stock Solution: Prepare a stock solution of Ara-EC in a sterile solvent such as DMSO or PBS. The final concentration of the stock solution should be at least 1000-fold higher than the desired final labeling concentration.

-

Metabolic Labeling: Add the Ara-EC stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). The optimal concentration and incubation time will vary depending on the cell type and experimental goals and should be determined empirically.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period. This can range from a few hours to overnight.

-

Cell Fixation and Permeabilization:

-

After incubation, remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

-

Wash the cells twice with PBS. The cells are now ready for the click chemistry reaction.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the procedure for ligating an azide-functionalized probe to the alkyne handle of incorporated Ara-EC using a copper(I) catalyst.

Materials:

-

Azide-functionalized probe (e.g., Azide-fluorophore, Azide-biotin)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following components in PBS in the order listed:

-

Azide-functionalized probe (e.g., 1-10 µM)

-

Copper(II) sulfate (e.g., 100 µM)

-

THPTA (e.g., 500 µM)

-

Sodium ascorbate (e.g., 1 mM, freshly prepared)

-

-

Ligation Reaction: Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing a wash buffer additive (e.g., 0.5% BSA).

-

Analysis: The cells are now ready for analysis (e.g., fluorescence microscopy, flow cytometry, or downstream processing for biotin-streptavidin-based assays).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction using a strained cyclooctyne probe.

Materials:

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, DBCO-biotin)

-

PBS

Procedure:

-

Prepare Labeling Solution: Prepare a solution of the cyclooctyne-functionalized probe in PBS at the desired concentration (typically 1-20 µM).

-

Ligation Reaction: Add the labeling solution to the fixed and permeabilized cells.

-

Incubation: Incubate the cells for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized depending on the specific cyclooctyne probe used.

-

Washing: Remove the labeling solution and wash the cells three times with PBS containing a wash buffer additive.

-

Analysis: The cells are now ready for analysis.

Visualizations: Workflows and Pathways

Visualizing the experimental workflows and the underlying biological pathways is crucial for understanding the application of Ara-EC as a bioorthogonal reporter.

Figure 1. Experimental workflow for metabolic labeling of nucleic acids using Ara-EC.

Figure 2. Generalized metabolic pathway for the activation and incorporation of Ara-EC.

Figure 3. Generalized workflow for investigating a signaling pathway's effect on transcription using Ara-EC.

Applications in Research and Drug Development

The ability to specifically label and visualize newly synthesized nucleic acids opens up a plethora of applications in both fundamental research and preclinical drug development.

-

Studying Nucleic Acid Dynamics: Ara-EC can be employed in pulse-chase experiments to study the synthesis and degradation rates of RNA and DNA.

-

High-Throughput Screening: In drug discovery, Ara-EC can be used to screen for compounds that affect nucleic acid synthesis. Changes in the incorporation of Ara-EC can serve as a readout for the efficacy of potential therapeutic agents.

-

In Vivo Imaging: While challenging, the use of bioorthogonal reporters like Ara-EC holds promise for non-invasive imaging of cellular processes in whole organisms. This could provide invaluable insights into disease progression and the in vivo effects of drugs.

-

Understanding Drug Mechanisms: For drugs that are themselves nucleoside analogs, a bioorthogonally labeled version could be synthesized to directly track its uptake, metabolism, and incorporation into the target cells.

Conclusion

This compound is a valuable tool in the expanding arsenal of bioorthogonal chemical reporters. Its structural similarity to cytidine and Ara-C, combined with the versatility of its ethynyl group for click chemistry, makes it a powerful probe for studying nucleic acid biology. While further quantitative characterization of its performance is warranted, the foundational knowledge and established protocols for related compounds provide a strong basis for its successful implementation. This guide provides the necessary technical information for researchers to begin exploring the potential of Ara-EC in their own investigations, paving the way for new discoveries in cellular and molecular biology.

References

An In-depth Technical Guide to 1-Arabinofuranosyl-5-ethynylcytosine (AEC) for DNA/RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Arabinofuranosyl-5-ethynylcytosine (AEC) is a synthetic nucleoside analog that serves as a powerful tool for the metabolic labeling of newly synthesized DNA and RNA. By combining the structural features of a polymerase-inhibiting arabinoside with a bioorthogonal ethynyl group, AEC allows for the efficient tagging and subsequent visualization of nucleic acids in vitro and in vivo. The incorporated ethynyl moiety enables a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, facilitating the attachment of a wide array of reporter molecules such as fluorophores and biotin. This technical guide provides a comprehensive overview of the core principles of AEC-mediated nucleic acid labeling, including its mechanism of action, detailed experimental protocols, and a comparative analysis with other commonly used nucleoside analogs.

Introduction

The study of nucleic acid dynamics, including replication, transcription, and repair, is fundamental to understanding cellular processes in both health and disease. Traditional methods for labeling nascent DNA, such as the use of radiolabeled thymidine or 5-bromo-2'-deoxyuridine (BrdU), have significant limitations, including the use of hazardous materials and harsh denaturation conditions that can damage cellular structures and epitopes. The advent of bioorthogonal chemistry has revolutionized the field, enabling the development of less invasive and more versatile labeling strategies.

This compound (AEC) emerges as a promising reagent in this context. Its unique structure, featuring an arabinose sugar and a 5-ethynyl modification on the cytosine base, confers distinct properties for nucleic acid labeling. This guide delves into the technical aspects of utilizing AEC for the sensitive and specific detection of DNA and RNA synthesis.

Mechanism of Action

The utility of AEC as a labeling agent is underpinned by a two-step process: metabolic incorporation into nucleic acids followed by bioorthogonal click chemistry detection.

Cellular Uptake and Metabolic Activation

AEC is a cell-permeable compound that, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (AEC-TP). While AEC is reported to be a poor substrate for deoxycytidine kinase, it can be phosphorylated by other cellular kinases, including viral thymidine kinases, which can be advantageous in specific experimental contexts.

Caption: Metabolic activation pathway of AEC.

Incorporation into DNA and RNA

AEC-TP can be utilized by cellular DNA and RNA polymerases as a substrate, leading to its incorporation into newly synthesized nucleic acid chains. Studies on the closely related analog, 1-beta-D-arabinofuranosyl-5-azacytosine, have shown incorporation into both DNA and RNA, with a significantly higher incorporation into RNA.[1] This suggests that AEC may also be incorporated into both types of nucleic acids.

Caption: Incorporation of AEC-Triphosphate into DNA and RNA.

Click Chemistry Detection

The terminal alkyne group of the incorporated AEC provides a bioorthogonal handle for covalent modification via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, allowing for the attachment of a variety of azide-functionalized reporter molecules, such as fluorescent dyes or biotin, under mild, biocompatible conditions.

Caption: Click chemistry detection of AEC-labeled nucleic acids.

Quantitative Data and Comparative Analysis

While direct quantitative comparisons of AEC with other labeling agents are limited in the literature, data from close analogs provide valuable insights.

Incorporation into DNA vs. RNA

A study on 1-beta-D-arabinofuranosyl-5-azacytosine in CEM/0 cells demonstrated a significantly higher incorporation into RNA compared to DNA. After a 24-hour incubation, the peak incorporation was 3.44 nmol/10^7 cells in RNA and 0.14 nmol/10^7 cells in DNA, indicating a roughly 24-fold preference for RNA.[1] It is plausible that AEC exhibits a similar pattern of incorporation.

| Nucleic Acid | Incorporation of 1-beta-D-arabinofuranosyl-5-azacytosine (nmol/10^7 cells) [1] |

| RNA | 3.44 |

| DNA | 0.14 |

Cytotoxicity Comparison

| Compound | Cell Line | Concentration | Observed Effect |

| AEC (EAC) | Leukemia L1210, HeLa | 100 µM | No growth inhibition |

| EdU | CHO cells | >5-10 µM | Increased cytotoxicity and genotoxicity vs. BrdU[2][3] |

| BrdU | CHO cells | - | Lower cytotoxicity and genotoxicity vs. EdU[2][3] |

Experimental Protocols

The following protocols provide a general framework for the use of AEC in labeling and detecting nucleic acid synthesis in mammalian cells. Optimization may be required for specific cell types and experimental conditions.

AEC Labeling of Mammalian Cells in Culture

This protocol describes the metabolic labeling of nascent DNA and RNA with AEC.

Materials:

-

This compound (AEC)

-

Mammalian cell culture medium

-

Sterile DMSO

-

Cultured mammalian cells

Procedure:

-

Prepare a 10 mM stock solution of AEC in sterile DMSO.

-

Culture mammalian cells to the desired confluency in a suitable culture vessel.

-

Add the AEC stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM). A titration experiment is recommended to determine the optimal concentration for your cell line and experimental goals.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard culture conditions. The incubation time will depend on the cell cycle length and the specific process being studied.

-

After incubation, proceed to cell fixation and permeabilization for subsequent click chemistry detection.

Click Chemistry Detection of AEC-Labeled Nucleic Acids

This protocol outlines the fluorescent detection of AEC incorporated into cellular DNA and RNA.

Materials:

-

AEC-labeled cells

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

-

0.5% Triton X-100 in PBS (Permeabilization Buffer)

-

Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

-

100 mM Copper (II) sulfate (CuSO₄) solution

-

500 mM L-Ascorbic acid solution (freshly prepared)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-